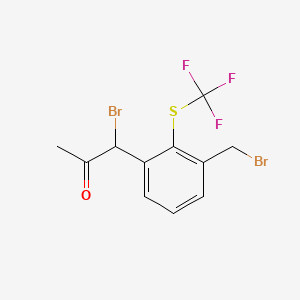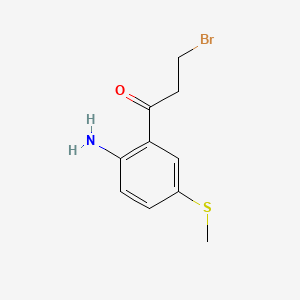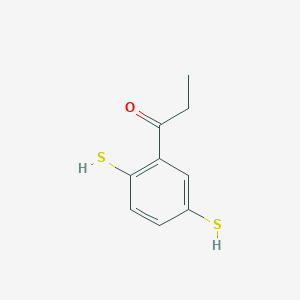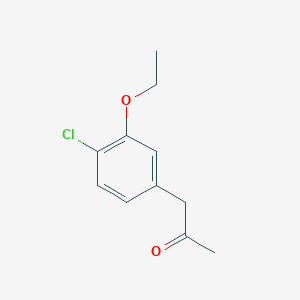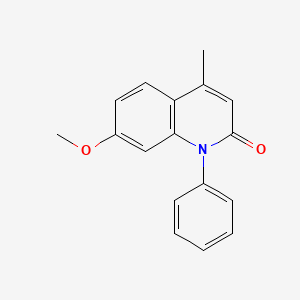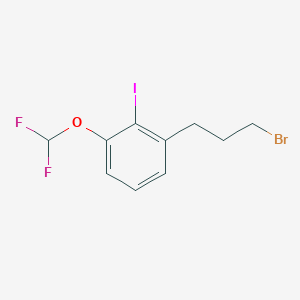
1-(3-Bromopropyl)-3-(difluoromethoxy)-2-iodobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Bromopropyl)-3-(difluoromethoxy)-2-iodobenzene is an organic compound that features a benzene ring substituted with bromopropyl, difluoromethoxy, and iodine groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromopropyl)-3-(difluoromethoxy)-2-iodobenzene typically involves multiple steps. One common method includes the bromination of a suitable precursor, followed by the introduction of the difluoromethoxy group and iodination. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and iodination processes, utilizing advanced reactors and purification systems to achieve the desired product quality. The choice of reagents and conditions is optimized to minimize costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(3-Bromopropyl)-3-(difluoromethoxy)-2-iodobenzene can undergo various chemical reactions, including:
Substitution Reactions: The bromopropyl and iodine groups can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents used.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Substitution: Reagents such as sodium iodide or potassium fluoride in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various halogenated derivatives, while oxidation and reduction can lead to different functionalized benzene rings.
Applications De Recherche Scientifique
1-(3-Bromopropyl)-3-(difluoromethoxy)-2-iodobenzene has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 1-(3-Bromopropyl)-3-(difluoromethoxy)-2-iodobenzene exerts its effects involves interactions with specific molecular targets and pathways. The bromopropyl and iodine groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The difluoromethoxy group may also play a role in modulating the compound’s properties and behavior.
Comparaison Avec Des Composés Similaires
1-(3-Bromopropyl)-2-iodobenzene: Lacks the difluoromethoxy group, resulting in different chemical properties and reactivity.
3-(Difluoromethoxy)-2-iodobenzene:
1-(3-Bromopropyl)-3-methoxy-2-iodobenzene: Similar structure but with a methoxy group instead of difluoromethoxy, leading to different chemical behavior.
Uniqueness: 1-(3-Bromopropyl)-3-(difluoromethoxy)-2-iodobenzene is unique due to the presence of both bromopropyl and difluoromethoxy groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various scientific and industrial applications.
Propriétés
Formule moléculaire |
C10H10BrF2IO |
|---|---|
Poids moléculaire |
390.99 g/mol |
Nom IUPAC |
1-(3-bromopropyl)-3-(difluoromethoxy)-2-iodobenzene |
InChI |
InChI=1S/C10H10BrF2IO/c11-6-2-4-7-3-1-5-8(9(7)14)15-10(12)13/h1,3,5,10H,2,4,6H2 |
Clé InChI |
OHNKHVFANIUWSM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)OC(F)F)I)CCCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


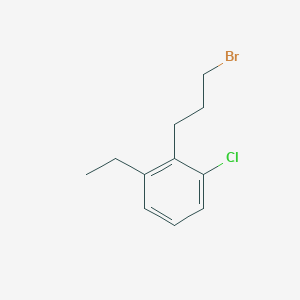
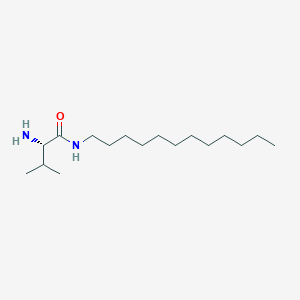
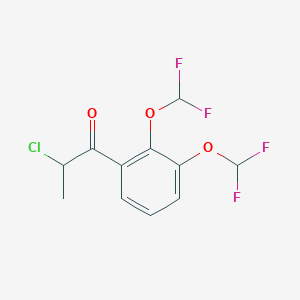
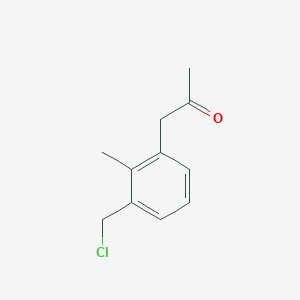
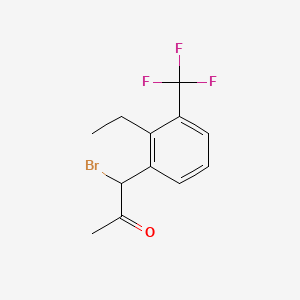
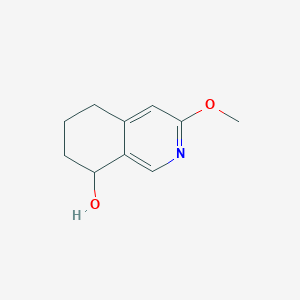
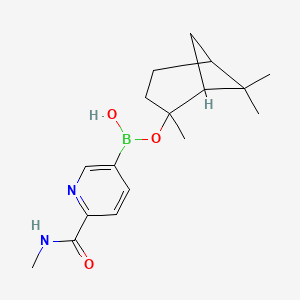

![4-[2-[(3R)-3-(2,5-difluorophenyl)-3-hydroxy-4-(1,2,4-triazol-1-yl)butan-2-yl]-1,3-thiazol-4-yl]benzonitrile](/img/structure/B14054882.png)
